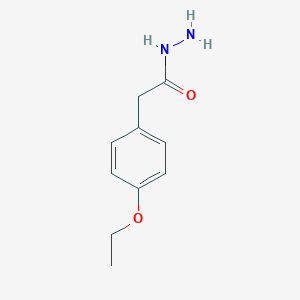

2-(4-Ethoxyphenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJDXVNHEKXCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357043 | |

| Record name | 2-(4-ethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61904-55-0 | |

| Record name | 2-(4-ethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Ethoxyphenyl)acetohydrazide in Medicinal Chemistry

This compound belongs to the versatile class of hydrazide-containing compounds, a scaffold of significant interest in drug discovery and development. The hydrazide functional group (-CONHNH₂) is a key pharmacophore found in numerous clinically approved drugs, including the antitubercular agent isoniazid and several antidepressants. Its prevalence in medicinal chemistry is attributed to its ability to form stable complexes and participate in hydrogen bonding, crucial for molecular recognition at biological targets.[1] The core structure of this compound, which combines an ethoxyphenyl moiety with an acetohydrazide core, presents a unique combination of lipophilic and hydrophilic features, suggesting its potential as a lead compound for developing novel therapeutics.[1] Understanding the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective drug delivery systems.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions based on structurally similar compounds and detailed, field-proven experimental protocols for their empirical determination.

I. Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound dictates its fundamental chemical and physical characteristics. The presence of an aromatic ring, an ether linkage, and a hydrazide group gives rise to a molecule with both hydrogen-bond-donating and -accepting capabilities, as well as a degree of lipophilicity.

| Property | Predicted Value for this compound | Comparative Data for Analogs |

| Molecular Formula | C₁₀H₁₄N₂O₂ | 2-(4-Methoxyphenyl)acetohydrazide: C₉H₁₂N₂O₂[2] 2-(4-Hydroxyphenyl)acetohydrazide: C₈H₁₀N₂O₂[3][4] |

| Molecular Weight | 194.23 g/mol | 2-(4-Methoxyphenyl)acetohydrazide: 180.20 g/mol 2-(4-Hydroxyphenyl)acetohydrazide: 166.18 g/mol [3][4] |

| XLogP3 | ~1.0 - 1.5 (Estimated) | 2-(4-Methoxyphenyl)acetohydrazide: 0.4 2-(4-Hydroxyphenyl)acetohydrazide: -0.2[3][4] |

| Hydrogen Bond Donors | 2 | 2-(4-Methoxyphenyl)acetohydrazide: 2 2-(4-Hydroxyphenyl)acetohydrazide: 3[3][4] |

| Hydrogen Bond Acceptors | 3 | 2-(4-Methoxyphenyl)acetohydrazide: 3[5] 2-(4-Hydroxyphenyl)acetohydrazide: 3[3][4] |

Expert Insight: The substitution on the phenyl ring significantly influences the lipophilicity (XLogP3). The ethoxy group in the target molecule is expected to confer greater lipophilicity compared to the methoxy and hydroxyl groups of the analogs. This has direct implications for membrane permeability and aqueous solubility.

II. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, a common and reliable method for preparing acetohydrazide derivatives.[2]

Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate

This initial step involves the esterification of 4-ethoxyphenol.

Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester.[2]

Caption: Synthesis workflow for this compound.

III. Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any research involving this compound, its physicochemical properties must be determined experimentally. The following section outlines standard protocols for these determinations.

A. Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

B. Solubility

Solubility is a crucial parameter that influences bioavailability and formulation development. The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical and laboratory applications.

Protocol: Shake-Flask Method for Solubility Determination

-

Solvent Selection: A panel of solvents is chosen, including water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Preparation: The resulting saturated solutions are filtered to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile:

-

Water: Low to moderate solubility is anticipated due to the presence of the polar hydrazide group, which can engage in hydrogen bonding with water.

-

Ethanol: Good solubility is expected, especially with heating, as ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the ethoxyphenyl group. Structurally similar compounds are often recrystallized from ethanol.[6]

-

DMSO: High solubility is predicted, as DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[6]

C. Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. The hydrazide moiety of this compound can be protonated.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

D. Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

Protocol: HPLC Method for LogP Determination

A reversed-phase HPLC method can be employed for the rapid and reliable determination of LogP.

-

Column and Mobile Phase: A C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Calculation: The LogP of the target compound is calculated from its retention factor using the calibration curve. This method allows for the simultaneous determination of LogD (the distribution coefficient at a specific pH) and pKa.[7]

IV. Conclusion

This compound is a compound of significant interest for medicinal chemistry applications. A thorough understanding of its physicochemical properties is essential for its rational development as a potential therapeutic agent. This guide has provided a framework for the systematic characterization of this molecule, including its synthesis and the experimental determination of its melting point, solubility, pKa, and LogP. The provided protocols are robust and widely accepted in the field, ensuring the generation of high-quality, reliable data. By applying these methodologies, researchers can gain the necessary insights to advance the study of this compound and its derivatives in the pursuit of novel medicines.

V. References

-

BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenoxy)acetohydrazide. Retrieved from

-

BenchChem. (2025). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. Retrieved from

-

Liu, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578463, 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide. Retrieved from [Link]

-

Wang, Y., et al. (2006). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1039-1046. Retrieved from [Link]

Sources

- 1. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. 2-(4-Hydroxyphenyl)acetohydrazide | C8H10N2O2 | CID 3731866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazide Scaffold in Medicinal Chemistry

The acetohydrazide moiety is a cornerstone in modern drug discovery, serving as a versatile scaffold for the synthesis of a myriad of heterocyclic compounds with diverse pharmacological activities.[1] Molecules incorporating this functional group have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-(4-Ethoxyphenyl)acetohydrazide, a member of this promising class of compounds, presents a unique combination of a reactive hydrazide group and a lipophilic ethoxyphenyl moiety. This structural arrangement makes it a valuable intermediate for the development of novel therapeutic agents with potentially enhanced pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and known biological significance, with a focus on empowering researchers in their drug development endeavors.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 61904-55-0 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |

| Molecular Weight | 194.23 g/mol | [3][6] |

| Boiling Point | 409.2°C at 760 mmHg | [6] |

| Flash Point | 201.3°C | [6] |

| Density | 1.126 g/cm³ | [6] |

| InChI Key | MSJDXVNHEKXCOO-UHFFFAOYSA-N | [3] |

| SMILES | O=C(NN)CC1=CC=C(OCC)C=C1 | [5] |

These properties are essential for designing experimental conditions, predicting solubility, and ensuring proper handling and storage of the compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a robust and high-yielding two-step process, beginning with the readily available 4-ethoxyphenylacetic acid. The methodology detailed below is based on well-established procedures for analogous compounds and ensures a high degree of purity in the final product.[1][7]

Step 1: Esterification of 4-Ethoxyphenylacetic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic Fischer esterification reaction, catalyzed by a strong acid, which serves to protect the carboxylic acid functionality and facilitate the subsequent reaction with hydrazine.

-

Reaction: 4-Ethoxyphenylacetic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the ethanol. The excess ethanol drives the equilibrium towards the formation of the ester.

Step 2: Hydrazinolysis of Ethyl 2-(4-ethoxyphenyl)acetate

The second and final step is the hydrazinolysis of the synthesized ester to yield the target acetohydrazide.[7] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

-

Reaction: Ethyl 2-(4-ethoxyphenyl)acetate is refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol.

-

Causality: The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule, resulting in the formation of the stable this compound.

The overall synthetic workflow is depicted in the following diagram:

Detailed Experimental Protocol

Materials:

-

4-Ethoxyphenylacetic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Hydrazine Hydrate (80% solution)

-

Diethyl Ether (for washing)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Esterification:

-

In a 250 mL round-bottom flask, dissolve 0.1 mol of 4-ethoxyphenylacetic acid in 100 mL of absolute ethanol.

-

While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl 2-(4-ethoxyphenyl)acetate.

-

-

Hydrazinolysis:

-

Dissolve the crude ethyl 2-(4-ethoxyphenyl)acetate in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add 0.2 mol of hydrazine hydrate dropwise to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC until the ester spot disappears.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from ethanol.

-

Therapeutic Potential and Biological Significance

While specific biological data for this compound is limited, the broader class of phenoxyacetohydrazide and acetohydrazide derivatives has been extensively studied, revealing significant therapeutic potential across several key areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of hydrazide-hydrazone derivatives.[8][9] The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression. For instance, some derivatives have been shown to inhibit the activity of enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are crucial for inflammation and angiogenesis in tumors.[10]

The following table summarizes the in vitro anticancer activity of some representative acetohydrazide derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | Activity | Source |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Active | [11] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | Active | [11] |

| 2(4-alkoxyphenyl)cyclopropyl hydrazide derivatives | Various | Moderate cytostatic effect | [8][9] |

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazide derivatives is well-documented.[12][13] A primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] By blocking COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. The presence of certain substituents, such as nitro and halo groups, has been observed to enhance the anti-inflammatory potential of these molecules.[13]

Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[14] A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[2] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

The following diagram illustrates a potential mechanism of action for the anticancer effects of phenoxyacetohydrazide derivatives, involving the inhibition of key signaling pathways.

Conclusion and Future Directions

This compound stands out as a molecule of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and the established therapeutic potential of the broader acetohydrazide class make it a compelling starting point for the design of novel therapeutic agents. The presence of the ethoxyphenyl group offers a handle for modulating lipophilicity and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Systematic screening for anticancer, anti-inflammatory, and antimicrobial activities, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action will be paramount for the rational design of next-generation therapeutics derived from this versatile chemical entity.

References

- Benchchem. An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance. Benchchem. Accessed January 15, 2026.

- Benchchem. A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of. Benchchem. Accessed January 15, 2026.

- Benchchem. This compound | 61904-55-0. Benchchem. Accessed January 15, 2026.

- Benchchem. Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. Benchchem. Accessed January 15, 2026.

- Benchchem. The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide. Benchchem. Accessed January 15, 2026.

- ResearchGate. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents.

- PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Accessed January 15, 2026.

- ResearchGate. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.

- ChemicalBook. AKOS B014958 CAS#: 61904-55-0. ChemicalBook. Accessed January 15, 2026.

- PubChem. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463. PubChem. Accessed January 15, 2026.

- Semantic Scholar. Synthesis of N-arylidene-2-(2-Phenoxyphenyl)

- ECHEMI. Buy AKOS B014958 Industrial Grade from Shaanxi Dideu Medichem Co. Ltd. ECHEMI. Accessed January 15, 2026.

- N.p.

- N.p.

- N.p.

- BLD Pharm. 61904-55-0|this compound|BLD Pharm. BLD Pharm. Accessed January 15, 2026.

- ResearchGate. 2-(4-Meth-oxy-phen-oxy)acetohydrazide.

- 960化工网. CAS No.61904-55-0 | this compound. 960化工网. 2024.

- N.p. Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. 2021.

- bioRxiv.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012.

- PubChem. 2-(4-Ethoxyanilino)acetohydrazide | C10H15N3O2 | CID 1133302. PubChem. Accessed January 15, 2026.

- ResearchGate. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines | Request PDF.

- PubMed. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. PubMed. 2010.

- PubMed. Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. PubMed. Accessed January 15, 2026.

- bioRxiv.

- CymitQuimica. CAS 1068-57-1: Acetohydrazide. CymitQuimica. Accessed January 15, 2026.

- PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Accessed January 15, 2026.

- PubMed Central. 2-(4-Methoxyphenoxy)acetohydrazide. PubMed Central. Accessed January 15, 2026.

- National Institutes of Health. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products.

- PubChem. 2-(4-Hydroxyphenyl)acetohydrazide | C8H10N2O2 | CID 3731866. PubChem. Accessed January 15, 2026.

- N.p.

- ResearchGate. Antimicrobial screening results of compounds 2, 4 and 5a-k.

- MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. 2023.

- RSC Publishing.

- Open Research@CSIR-NIScPR. Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR. 2024.

- ResearchGate. (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex.

- ResearchGate. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. AKOS B014958 CAS#: 61904-55-0 [amp.chemicalbook.com]

- 5. 61904-55-0|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hygeiajournal.com [hygeiajournal.com]

- 14. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

The Multifaceted Mechanisms of Action of Phenoxy Acetohydrazides: A Technical Guide for Researchers

Phenoxy acetohydrazides, a versatile class of organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their anticancer, anti-inflammatory, and antimicrobial effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and offers detailed protocols for further investigation.

Introduction: The Chemical Scaffold and Therapeutic Potential

Phenoxy acetohydrazides are characterized by a core structure comprising a phenoxy group linked to an acetohydrazide moiety. This scaffold serves as a privileged template in medicinal chemistry, allowing for diverse substitutions that modulate the compound's physicochemical properties and biological targets. The inherent structural features, including a hydrophobic phenoxy ring, a hydrogen bond-donating NH group, and an electron-rich nitrogen atom, are critical pharmacophoric elements that contribute to their therapeutic potential.[1]

The versatility of this chemical backbone has led to the development of derivatives with potent activities, including:

-

Anticancer: Induction of apoptosis and inhibition of key enzymes in cancer progression.[2][3]

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[4][5]

-

Antimicrobial: Activity against a range of bacteria and fungi, including drug-resistant strains.[6][7]

-

Herbicidal: Mimicry of plant hormones or inhibition of essential plant enzymes.[8]

This guide will dissect the molecular mechanisms underpinning these biological effects, providing a comprehensive understanding for researchers aiming to harness the therapeutic potential of phenoxy acetohydrazides.

Anticancer Mechanisms of Action: A Multi-pronged Attack

The anticancer activity of phenoxy acetohydrazides is not mediated by a single mechanism but rather through a convergence of effects on multiple cellular pathways. This multifactorial approach is a promising strategy in cancer therapy to overcome resistance and enhance efficacy.[2]

Induction of Apoptosis

A primary mechanism by which phenoxy acetohydrazides exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger both intrinsic and extrinsic apoptotic pathways.[3]

Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. Phenoxy acetohydrazides have been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[3]

Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[3]

Enzyme Inhibition in Cancer Progression

Phenoxy acetohydrazides have been identified as potent inhibitors of several enzymes that are crucial for cancer cell survival and proliferation.

PARP-1 is a key enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and synthetic lethality. Molecular docking studies have revealed that phenoxy acetohydrazide derivatives can fit into the PARP-1 binding site, establishing stable interactions and inhibiting its activity.[3]

Anoctamin 1 (ANO1), a calcium-activated chloride channel, is overexpressed in several cancers and plays a role in cell proliferation, migration, and invasion. Specific phenoxy acetohydrazide derivatives, such as (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), have been developed as potent and selective inhibitors of ANO1.[9] These inhibitors have been shown to significantly reduce the proliferation of cancer cells expressing high levels of ANO1.[9]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Certain phenoxy acetohydrazide derivatives have demonstrated the ability to inhibit VEGF, thereby exerting anti-angiogenic effects.[4] In silico molecular docking has shown strong binding affinities of these compounds towards VEGF.[1][4]

Anti-inflammatory Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of phenoxy acetohydrazides are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Phenoxy acetohydrazide derivatives have emerged as a new class of potent COX inhibitors, with some exhibiting selectivity for the COX-2 isoform.[5][10] This selectivity is advantageous as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa, and its inhibition can lead to undesirable side effects.[5]

Molecular docking studies have elucidated the binding modes of these compounds within the active sites of COX-1 and COX-2, revealing key interactions that contribute to their inhibitory activity.[1][4] The development of selective COX-2 inhibitors from the phenoxy acetohydrazide scaffold holds promise for creating safer and more effective anti-inflammatory agents.[5]

Antimicrobial Mechanisms of Action: A Diverse Range of Targets

Phenoxy acetohydrazides have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][11] The precise mechanisms of action can vary depending on the specific derivative and the target microorganism.

Urease Inhibition

For certain bacteria, such as Helicobacter pylori, the enzyme urease is crucial for survival and pathogenesis in the acidic environment of the stomach. Phenoxy acetohydrazide derivatives have been identified as effective urease inhibitors.[6][12] By inhibiting urease, these compounds can disrupt the bacterium's ability to neutralize gastric acid, making it a potential therapeutic strategy for H. pylori infections.[6][13] Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring play a vital role in their urease inhibitory potential.[6]

Disruption of Virulence Factors

Some phenoxy acetohydrazide-hydrazones have been shown to inhibit bacterial virulence factors at sub-inhibitory concentrations. This includes the inhibition of motility, biofilm formation, and the production of toxins and other virulence-associated molecules.[7] This mode of action is advantageous as it may exert less selective pressure for the development of resistance compared to bactericidal or bacteriostatic agents.

Induction of Oxidative Stress

In some instances, the antimicrobial activity of related compounds, such as phenothiazines which share some structural similarities, has been linked to the induction of reactive oxygen species (ROS) and autophagy in host macrophages.[14] This host-directed therapeutic approach enhances the ability of the host's immune cells to clear intracellular bacteria.[14] While not directly demonstrated for all phenoxy acetohydrazides, this represents a potential avenue for their antimicrobial action that warrants further investigation.

Experimental Protocols and Methodologies

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of phenoxy acetohydrazides.

Synthesis of Phenoxy Acetohydrazide Derivatives

A general two-step synthesis is commonly employed for preparing phenoxy acetohydrazide derivatives.[1][2]

Step 1: Synthesis of Phenoxy Acetic/Butyric Acid Ethyl Esters

-

Dissolve the substituted phenol in a suitable solvent (e.g., ethanol).

-

Add a substituted ester (e.g., ethyl bromoacetate) to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified period.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated and purified.

Step 2: Synthesis of Phenoxy-acetic acid/butyric acid hydrazide derivatives

-

Dissolve the synthesized ester from Step 1 in ethanol.

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for several hours.[1]

-

Monitor the reaction by TLC.

-

Allow the mixture to stand, often overnight, to allow for the precipitation of the product.

-

The precipitate is then collected by filtration, washed, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Diagram of the General Synthesis of Phenoxy Acetohydrazide Derivatives

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Activity Assessment: HRBC Membrane Stabilization Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.

Procedure:

-

Prepare a suspension of HRBCs.

-

Incubate the HRBC suspension with various concentrations of the test compounds.

-

Induce hypotonic stress.

-

Centrifuge the samples to pellet the intact cells.

-

Measure the hemoglobin content in the supernatant spectrophotometrically.

-

Calculate the percentage of membrane stabilization and determine the IC50 value. [4]

In Vitro Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [2] Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized suspension of the bacterial or fungal strain.

-

Inoculation: Add the microbial suspension to each well containing the test compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi. [2]5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. [2]

Data Summary and Interpretation

The biological activities of phenoxy acetohydrazide derivatives are often quantified by their IC50 values. The following table summarizes representative data from the literature for different biological activities.

| Compound Class | Target | Assay | IC50 Value | Reference |

| Morpholine-substituted phenoxyacetohydrazide (6e) | COX-1 | In vitro | - | [4] |

| Morpholine-substituted phenoxyacetohydrazide (6e) | COX-2 | In vitro | - | [4] |

| Morpholine-substituted phenoxyacetohydrazide (6e) | VEGF | In silico docking | -13.1622 kcal/mol | [4] |

| Morpholine-substituted phenoxyacetohydrazide (6e) | Inflammation | HRBC stabilization | 155 µg/mL | [4] |

| Dichlorophenyl hydrazide derivatives (2 & 10) | Urease | In vitro | - | [6] |

| Phenoxyacetohydrazide Schiff bases (1, 5, 7, 8, 11, 12, 15, 21, 22) | β-glucuronidase | In vitro | 9.20–30.7 µM | [15] |

| Phenoxy acetic acid derivatives (5f) | COX-2 | In vitro | 0.06 ± 0.01 μM | [5] |

| Phenoxy acetamide derivative (Compound I) | HepG2 cancer cells | MTT assay | 1.43 µM | [3] |

| Phenoxy acetohydrazide derivative (5f) | ANO1 | In vitro | 22 nM | [9] |

Conclusion and Future Directions

Phenoxy acetohydrazides represent a highly promising class of compounds with a diverse and potent range of biological activities. Their multifaceted mechanisms of action, particularly in the context of cancer, offer significant advantages for therapeutic development. The ability to target multiple pathways simultaneously may lead to more effective treatments and a lower likelihood of resistance.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

-

In Vivo Efficacy and Safety: To translate the promising in vitro results into preclinical and clinical settings.

-

Mechanism of Action Elucidation: To further unravel the intricate molecular pathways modulated by these compounds, especially in the context of their antimicrobial activities.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of phenoxy acetohydrazide derivatives.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery and development of novel therapeutic agents to address a wide range of human diseases.

References

-

An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance - Benchchem. 2

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed. 4

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed. 6

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - Taylor & Francis Online. 12

-

Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - MDPI. 15

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. 1

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. 5

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. 16

-

Phenoxy herbicide - Wikipedia.

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies | Request PDF - ResearchGate.

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate.

-

Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed.

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed.

-

Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC - NIH.

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI.

-

Overview of herbicide mechanisms of action - PMC - NIH.

-

(PDF) Overview of Herbicide Mechanisms of Action - ResearchGate.

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

-

Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - MDPI.

-

Phenoxybenzamine - StatPearls - NCBI Bookshelf - NIH.

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Publishing.

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH.

-

Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed.

-

Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives - MDPI.

-

Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC - PubMed Central.

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - NCBI.

Sources

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-(4-Ethoxyphenyl)acetohydrazide Derivatives

Executive Summary

The hydrazide functional group and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing a wide array of therapeutic agents.[1] This guide focuses on derivatives of 2-(4-Ethoxyphenyl)acetohydrazide, a promising chemical entity characterized by an acetohydrazide core linked to an ethoxyphenyl group.[1] The presence of the ethoxyphenyl moiety can modulate lipophilicity, potentially enhancing the molecule's ability to traverse biological membranes.[1] Through synthetic modifications, primarily at the terminal nitrogen of the hydrazide, a diverse library of compounds, often Schiff bases, has been generated. These derivatives have demonstrated a remarkable spectrum of biological activities, including significant antimicrobial and anticancer effects. This document provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Structure

The significance of the acetohydrazide scaffold stems from its versatile chemical reactivity and its role as a foundational component in numerous clinically approved drugs, such as the antitubercular agent isoniazid.[1] The hydrazide-hydrazone framework (-CONH-N=CH-), formed by condensing a hydrazide with an aldehyde or ketone, is particularly noteworthy for its broad pharmacological profile, which includes antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

The core molecule, this compound, serves as a key building block.[1] Its synthesis is typically achieved through a straightforward and reliable two-step process, making it an accessible starting material for extensive derivatization.[3] The rationale behind using this specific scaffold is twofold:

-

The Hydrazide Moiety : Acts as a flexible and reactive linker, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR).

-

The Ethoxyphenyl Group : Provides a lipophilic character that can be crucial for membrane permeability and interaction with biological targets.

Synthetic Pathways and Methodologies

The generation of biologically active derivatives from this compound is a well-established process. The primary route involves the synthesis of the core hydrazide followed by its condensation to form hydrazone derivatives (Schiff bases).

General Synthesis Workflow

The diagram below illustrates the typical synthetic route employed. The initial esterification of 4-ethoxyphenol is followed by hydrazinolysis to yield the core intermediate, which is then reacted with various substituted aldehydes to produce a library of target compounds.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol 1: Synthesis of this compound

This protocol is a standard and widely used method for preparing hydrazides from their corresponding esters.[4]

-

Reaction Setup : Dissolve ethyl 2-(4-ethoxyphenyl)acetate (0.1 mol) in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Hydrazinolysis : Add hydrazine hydrate (99%, 0.2 mol) to the solution. The excess hydrazine ensures the complete conversion of the ester.

-

Reflux : Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation : After completion, reduce the volume of ethanol by about two-thirds using a rotary evaporator.

-

Crystallization : Cool the concentrated solution in an ice bath. The product, this compound, will crystallize out as a solid.

-

Purification : Collect the crystals by filtration, wash with a small amount of cold deionized water, and recrystallize from ethanol to obtain the pure product.

-

Characterization : Confirm the structure and purity of the synthesized compound using IR, ¹H-NMR, and Mass spectrometry.[5]

Experimental Protocol 2: Synthesis of Hydrazone Derivatives (Schiff Bases)

This protocol details the condensation reaction between the synthesized hydrazide and an aromatic aldehyde.[5]

-

Reactant Mixture : In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of ethanol.

-

Aldehyde Addition : To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.

-

Catalysis : Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux : Heat the mixture under reflux for 4-8 hours. Monitor the reaction's completion via TLC.

-

Product Isolation : Upon cooling, the resulting Schiff base derivative will typically precipitate out of the solution.

-

Purification : Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or dioxane) to achieve high purity.

-

Characterization : Elucidate the final structures using IR, ¹H-NMR, Mass spectral data, and CHN analysis.[5]

Spectrum of Biological Activity

Derivatives of this compound have been evaluated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their potential as antimicrobial agents, a critical area of research given the rise of antibiotic resistance.[6]

Antibacterial Efficacy : Studies have shown that these compounds exhibit moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[5][6][7] The mechanism is often attributed to the azometine group (-N=CH-), which is thought to interfere with microbial cell metabolism.

Antifungal Potential : The antifungal activity of these derivatives has also been explored, with tests against pathogens like Candida albicans and Aspergillus niger.[6] While some studies report weak to moderate antifungal effects compared to their antibacterial prowess[6], specific structural modifications can significantly enhance potency. For instance, certain acylhydrazone derivatives have shown potent, broad-spectrum antifungal activity with high specificity.[8]

Table 1: Representative Antibacterial Activity Data (Zone of Inhibition)

| Compound Derivative (Substituent) | S. aureus (mm) | E. coli (mm) | Reference |

| 4-Chloro-benzylidene | 18 | 16 | [6] |

| 4-Nitro-benzylidene | 20 | 18 | [6] |

| 2-Hydroxy-benzylidene | 22 | 19 | [9] |

| Ciprofloxacin (Standard) | 25 | 24 | [9] |

Note: Data is representative and compiled from various sources for illustrative purposes.

Anticancer Activity

The search for novel anticancer agents has led to the investigation of hydrazone derivatives, with promising results.

Cytotoxic Effects : Certain derivatives have been assessed for their cytotoxic effects against various human cancer cell lines. For example, derivatives of mefenamic acid containing a hydrazone linkage exhibited significant cytotoxic effects against human breast carcinoma cells (MCF-7).[7] Similarly, a series of 2-(4-alkoxyphenyl)cyclopropyl hydrazides were synthesized and evaluated for their in vitro anticancer activity, showing moderate cytostatic effects.[10][11] These findings suggest that the hydrazone scaffold can be a valuable template for developing agents to combat apoptosis-resistant cancers.[11]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

| Compound Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| Mefenamic Acid Hydrazone (IVc) | MCF-7 | 80.20 | [7] |

| Mefenamic Acid Hydrazone (IVd) | MCF-7 | 82.80 | [7] |

| Cyclopropyl Hydrazide (7f) | Apoptosis-Resistant Lines | Moderate Activity | [10][11] |

| Cyclopropyl Hydrazide (8e) | Apoptosis-Resistant Lines | Moderate Activity | [10][11] |

Experimental Protocols for Biological Evaluation

Rigorous and standardized biological assays are essential to validate the therapeutic potential of newly synthesized compounds.

Biological Screening Workflow

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Experimental Protocol 3: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

This method provides a preliminary assessment of antibacterial activity.

-

Media Preparation : Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

-

Inoculum Preparation : Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation : Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

-

Disc Application : Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Controls : Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Data Collection : Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their molecular structure.[1] SAR studies are crucial for optimizing lead compounds.

-

Role of Substituents : The nature and position of substituents on the aromatic ring introduced from the aldehyde play a pivotal role. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH) can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.[6]

-

The Azometine Linkage : The (-CH=N-) linkage is a critical pharmacophore. Its planarity and ability to form hydrogen bonds are often essential for biological activity.

-

Lipophilicity : The overall lipophilicity of the molecule, influenced by the ethoxy group and other substituents, affects its ability to penetrate microbial cell walls or cancer cell membranes.

Caption: Conceptual diagram of structure-activity relationships (SAR).

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant, tunable biological activities. The straightforward synthesis allows for the creation of large libraries for high-throughput screening. While promising antibacterial and anticancer activities have been demonstrated, future research should focus on:

-

Mechanism of Action Studies : Elucidating the precise molecular targets to understand how these compounds exert their biological effects.

-

Broadening the Scope : Evaluating lead compounds against a wider range of bacterial and fungal pathogens, including multi-drug resistant strains, and a more diverse panel of cancer cell lines.

-

In Vivo Evaluation : Advancing the most potent and selective compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

QSAR Studies : Employing computational methods for Quantitative Structure-Activity Relationship (QSAR) studies to more rationally design next-generation derivatives with enhanced potency and reduced toxicity.

By leveraging the insights and methodologies presented in this guide, researchers can effectively explore and optimize this valuable chemical scaffold to develop novel therapeutic agents.

References

- Synthesis and antimicrobial activity of substituted acetohydrazide deriv

- This compound | 61904-55-0 | Benchchem. Benchchem.

- Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Medicinal and Chemical Sciences.

- Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica.

- Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry - Benchchem. Benchchem.

- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019).

- Structure Activity Relationship of Brevenal Hydrazide Deriv

- Biological Activities of Hydrazone Deriv

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.

- Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. (2018). PMC - NIH.

- Application Notes and Protocols for the Synthesis of Antifungal Agents Using 2-(4-(Dimethylamino)phenyl)acetohydrazide. Benchchem.

- Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (2010).

- Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (2010). PubMed.

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprints.org.

- 2-(4-Methylphenoxy)acetohydrazide. (2010). PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 7. Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid [jmchemsci.com]

- 8. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Acetohydrazide Derivatives in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals

Abstract

The acetohydrazide scaffold, a functionally rich and synthetically accessible pharmacophore, has emerged as a cornerstone in contemporary medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of challenging diseases. This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of acetohydrazide derivatives for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes, mechanisms of action, and structure-activity relationships that underpin their efficacy in key therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications. This guide is designed to serve as a practical and authoritative resource, integrating established protocols and mechanistic insights to empower the rational design and development of next-generation acetohydrazide-based therapeutics.

The Acetohydrazide Core: A Privileged Scaffold in Medicinal Chemistry

Acetohydrazide derivatives are a class of organic compounds characterized by the presence of a central acetohydrazide moiety (-NHNHCOCH₃). This functional group imparts a unique combination of physicochemical properties, including the ability to form stable hydrazones through reaction with aldehydes and ketones. This synthetic tractability allows for the facile generation of diverse chemical libraries with a wide range of substitutions, enabling extensive exploration of structure-activity relationships (SAR).

The hydrazide-hydrazone linkage (-C(=O)NHN=CH-) is a key structural feature in many biologically active derivatives. The presence of both hydrogen bond donors and acceptors, coupled with the potential for keto-enol tautomerism, facilitates interactions with various biological targets.[1]

Therapeutic Frontiers of Acetohydrazide Derivatives

The versatility of the acetohydrazide scaffold has led to the discovery of derivatives with potent activity across multiple therapeutic domains. The following sections will explore the most prominent of these applications in detail.

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Acetohydrazide derivatives have demonstrated significant promise in this arena, exhibiting both antibacterial and antifungal properties.[2][3]

Mechanism of Action: A primary mechanism of action for many antimicrobial acetohydrazide derivatives is the inhibition of essential enzymes in microbial metabolic pathways. For instance, in the context of tuberculosis, acetohydrazide derivatives, much like the frontline drug isoniazid, are known to interfere with the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] This disruption leads to a loss of cell wall integrity and subsequent bacterial death.

Structure-Activity Relationship (SAR): The antimicrobial potency of acetohydrazide derivatives is significantly influenced by the nature of the substituents. Studies have shown that the incorporation of electron-withdrawing groups on aromatic rings appended to the hydrazone moiety can enhance antibacterial activity.[6][7] Furthermore, the presence of heterocyclic rings, such as pyridine and thiophene, has been shown to confer broad-spectrum antimicrobial effects.[3] Metal complexes of acetohydrazide derivatives have also been reported to exhibit enhanced antimicrobial activity compared to the parent ligands.[8]

Experimental Protocol: Synthesis of a Representative Antimicrobial Acetohydrazide Derivative

The following protocol outlines a general three-step synthesis for a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, which have shown notable antibacterial activity.[2]

-

Esterification: Commercially available 2-(2-chloro-4-fluorophenyl)acetic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 2-(2-chloro-4-fluorophenyl)acetate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 2-(2-chloro-4-fluorophenyl)acetohydrazide.

-

Condensation: The acetohydrazide intermediate is subsequently reacted with various substituted benzaldehydes in an appropriate solvent, such as ethanol with a catalytic amount of acetic acid, to yield the final (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives.

Characterization: The synthesized compounds are purified by recrystallization and characterized using techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm their chemical structure and purity.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of effective and selective anticancer agents remains a paramount objective in oncology research. Acetohydrazide derivatives have emerged as a promising class of compounds with the ability to target multiple facets of cancer biology.[9][10]

Mechanism of Action: The anticancer effects of acetohydrazide derivatives are often multifactorial. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of critical cell signaling pathways, and disruption of the cell cycle.[9] Some derivatives have been shown to inhibit the activity of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[11] Compounds bearing an ortho-hydroxy N-acyl hydrazone moiety have been reported to increase the enzymatic activity of procaspase-3, thereby promoting apoptosis in cancer cells.[12]

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on their structural features. For instance, in a series of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives, the nature and position of substituents on the benzylidene moiety play a crucial role in determining their cytotoxic activity.[9] Similarly, for pyrazolobenzothiazine-based acetohydrazides, specific substitutions have been shown to be more active than the standard chemotherapeutic agent 5-fluorouracil against certain cancer cell lines.[10][13]

Data Presentation: Cytotoxicity of Benzothiazole Acetohydrazide Derivatives

| Compound ID | Substitution on Benzylidene Moiety | Cancer Cell Line | IC50 (µM) |

| 4a | 4-Br | KB (Oral Carcinoma) | > 5-FU |

| 4d | 2-F | KB (Oral Carcinoma) | > 5-FU |

| 4e | 3,4-(Cl)₂ | KB (Oral Carcinoma) | > 5-FU |

Data synthesized from multiple sources indicating superior activity compared to 5-fluorouracil (5-FU).[10][13]

Mandatory Visualization: Apoptosis Induction Pathway

Caption: Acetohydrazide derivatives can induce apoptosis by enhancing procaspase-3 activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Acetohydrazide derivatives have demonstrated significant anti-inflammatory potential, offering a promising avenue for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[14] The mechanism often involves the modulation of signaling pathways that regulate the expression of inflammatory genes.

Structure-Activity Relationship (SAR): The anti-inflammatory activity of acetohydrazide derivatives is closely linked to their chemical structure. For example, in a series of N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives, compounds with 4-chloro, 4-dimethylamino, and 4-nitro substitutions on the benzylidene ring exhibited significant inhibition of carrageenan-induced paw edema.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[15]

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered orally or intraperitoneally at a predetermined dose.[16]

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals.

-

Measurement of Edema: The volume of the paw is measured at various time intervals post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Anticonvulsant Activity: A New Hope for Epilepsy Management

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic strategies. Acetohydrazide derivatives have shown promise as anticonvulsant agents in various preclinical models.[17][18]

Mechanism of Action: The precise anticonvulsant mechanisms of acetohydrazide derivatives are still under investigation but are thought to involve the modulation of neuronal excitability. Some derivatives may interact with voltage-gated sodium channels or enhance the activity of the inhibitory neurotransmitter GABA.[17]

Structure-Activity Relationship (SAR): The anticonvulsant activity is highly dependent on the specific chemical substitutions. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, those with a 3-(trifluoromethyl)anilide moiety exhibited significant protection in the maximal electroshock (MES) seizure test.[17]

Mandatory Visualization: Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for preclinical evaluation of anticonvulsant acetohydrazide derivatives.

Future Directions and Conclusion

The extensive body of research on acetohydrazide derivatives unequivocally establishes their significant therapeutic potential across a diverse range of diseases. The synthetic accessibility of the acetohydrazide scaffold, coupled with the ability to fine-tune its pharmacological properties through targeted chemical modifications, makes it an exceptionally attractive platform for drug discovery.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial to identify candidates with favorable drug-like properties for clinical development.

-

Combinatorial Approaches: Exploring the synergistic effects of acetohydrazide derivatives with existing therapeutic agents could lead to more effective treatment regimens, particularly in complex diseases like cancer and multidrug-resistant infections.

References

- Synthesis and antimicrobial activity of substituted acetohydrazide deriv

- benzo[d]thiazol-2-yl)acetohydrazide Derivatives as Potent Anticancer Agents: A Technical Overview. (n.d.). Benchchem.

- The Therapeutic Significance of Acetohydrazide in Tuberculosis Tre

- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI.

- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019).

- Therapeutic Potential of Hydrazones as Anti-Inflamm

- Benzothiazine based acetohydrazides and acetamides as anticancer agents. (n.d.). PubMed.

- Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.).

- Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2020).

- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). Asian Journal of Chemistry.

- (PDF) Benzothiazine based acetohydrazides and acetamides as anticancer agents. (2019).

- Synthesis and Pharmacological Profile of Hydrazide Compounds. (2012). Research Journal of Pharmacy and Technology.

- New N'-Arylidene-2-[(4-Nitrophenyl)Piperazın-1-yl]Acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. (n.d.). Bentham Science Publisher.

- The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.

- Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012).

- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). NIH.

- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (n.d.). Arabian Journal of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzothiazine based acetohydrazides and acetamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hygeiajournal.com [hygeiajournal.com]

- 17. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

initial screening of 2-(4-Ethoxyphenyl)acetohydrazide for bioactivity

An In-depth Technical Guide:

Initial Bioactivity Screening of 2-(4-Ethoxyphenyl)acetohydrazide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Scientific Imperative for Screening

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is paramount. The hydrazide moiety is a "privileged structure," frequently appearing in compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] The compound this compound combines this reactive hydrazide group with an ethoxyphenyl ring, a feature that can modulate lipophilicity and target interaction.

This guide provides a comprehensive, field-proven framework for conducting the initial in-vitro bioactivity screening of this promising, yet uncharacterized, compound. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and provides a clear vector for subsequent investigation. This is not merely a set of experiments; it is a self-validating system for uncovering therapeutic potential.

Part 1: Strategic Framework for Preliminary Bioactivity Assessment

The initial screening process must be both efficient and comprehensive, casting a wide net to detect potential activities without expending excessive resources. Our strategy is therefore structured as a logical, tiered workflow. The primary tier focuses on foundational, high-throughput assays to identify significant biological effects. Positive "hits" from this tier would then justify progression to more complex, mechanism-of-action studies.